Chlorhydrate de Desbutyl Dronedarone-d6

Vue d'ensemble

Description

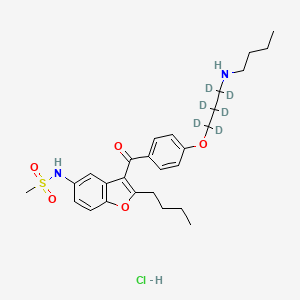

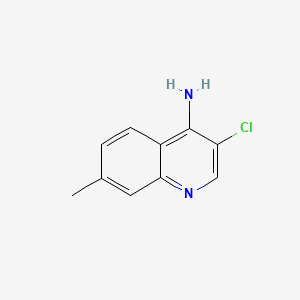

Desbutyl Dronedarone-d6 Hydrochloride: is a deuterated form of desbutyl dronedarone hydrochloride. It is primarily used as a labeled reference compound in research and analytical applications. Desbutyl dronedarone is a metabolite of dronedarone, a medication used for the treatment of certain cardiac arrhythmias .

Applications De Recherche Scientifique

Desbutyl Dronedarone-d6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a labeled reference compound in proteomics research and analytical applications . It is also used in studies involving the metabolism of dronedarone and its effects on cardiac arrhythmias .

Mécanisme D'action

Target of Action

Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .

Mode of Action

The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .

Biochemical Pathways

Desbutyl Dronedarone-d6 Hydrochloride affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .

Pharmacokinetics

The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .

Result of Action

The action of Desbutyl Dronedarone-d6 Hydrochloride results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .

Analyse Biochimique

Biochemical Properties

Desbutyl Dronedarone-d6 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450s (CYPs), specifically CYP3A4, 3A5, and 2D6 . Other CYPs such as CYP3A7, 2E1, 2C19, 2C18, 1A1, and 2B6 also metabolize Desbutyl Dronedarone-d6 Hydrochloride, but to a lesser extent .

Cellular Effects

Desbutyl Dronedarone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been found to cause cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner in HepG2 cells .

Molecular Mechanism

The mechanism of action of Desbutyl Dronedarone-d6 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized by CYP3A4, 3A5, and 2D6, which are the major enzymes that metabolize dronedarone . The parent dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells .

Metabolic Pathways

Desbutyl Dronedarone-d6 Hydrochloride is involved in various metabolic pathways. It is metabolized by the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The metabolite N-desbutyl dronedarone retains 1/10 to 1/3 of the pharmacological activity of the parent compound .

Méthodes De Préparation

The synthesis of Desbutyl Dronedarone-d6 Hydrochloride involves several steps, including etherification reactions in an organic solvent . The industrial production methods are not explicitly detailed in the available literature, but it generally involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the molecular structure.

Analyse Des Réactions Chimiques

Desbutyl Dronedarone-d6 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Can involve nucleophilic substitution reactions using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Desbutyl Dronedarone-d6 Hydrochloride is unique due to its deuterated form, which makes it a valuable tool in research applications. Similar compounds include:

Desbutyl Dronedarone Hydrochloride: The non-deuterated form of the compound.

Dronedarone: The parent compound used for the treatment of cardiac arrhythmias.

Amiodarone: Another antiarrhythmic medication with a similar mechanism of action but different chemical structure.

These compounds share similar therapeutic uses but differ in their chemical properties and specific applications in research and medicine.

Propriétés

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747515 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-70-6 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)

![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)